molecular formula C10H11N3O2 B6613031 methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1082865-11-9

methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B6613031
CAS RN: 1082865-11-9
M. Wt: 205.21 g/mol
InChI Key: YLJJCJVOGITCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, also known as MAMP, is an important organic compound that has a variety of uses in scientific research. It is a relatively new compound, first synthesized in 2004, and has been used to study a range of biological processes, from enzyme inhibition to drug delivery.

Scientific Research Applications

Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been used in a variety of scientific research applications, including enzyme inhibition, drug delivery, and protein-protein interactions. It has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neuronal transmission, and has also been used to investigate the mechanism of action of drugs that target this enzyme. This compound has also been used to study the delivery of drugs to target cells, as well as to study protein-protein interactions in cells.

Mechanism of Action

The mechanism of action of methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is not fully understood. However, it is thought to interact with enzymes and other proteins in the cell, leading to changes in their activity or structure. In particular, this compound has been shown to interact with acetylcholinesterase, leading to its inhibition.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which is involved in the regulation of neuronal transmission, and has also been shown to affect the activity of other enzymes and proteins. In addition, this compound has been shown to affect the expression of genes involved in cell growth, as well as to affect cell signaling pathways.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is commercially available. In addition, it is relatively stable, and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in aqueous solutions.

Future Directions

The potential applications of methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are still being explored. Some potential future directions include the development of new drugs that target acetylcholinesterase, the use of this compound to study protein-protein interactions, and the use of this compound as a drug delivery system. In addition, further research into the biochemical and physiological effects of this compound, as well as its mechanism of action, could lead to new insights into the regulation of neuronal transmission and other biological processes.

Synthesis Methods

Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be synthesized from 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, which is commercially available, through a two-step process. In the first step, the acid is reacted with methyl iodide in the presence of a base to form this compound. In the second step, the product is reacted with a reducing agent to form the desired compound.

properties

IUPAC Name

methyl 3-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13-8(10(14)15-2)7(11)6-4-3-5-12-9(6)13/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJJCJVOGITCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C1N=CC=C2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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